Cas no 1889123-14-1 (2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol)

2,2-Dimethyl-1-(oxan-4-yl)cyclopropylmethanol is a cyclopropane derivative featuring a tetrahydropyran (oxane) substituent, offering a unique structural motif for synthetic and pharmaceutical applications. Its rigid cyclopropyl ring and oxan-4-yl group enhance steric and electronic properties, making it a valuable intermediate in organic synthesis. The hydroxymethyl group provides a versatile handle for further functionalization, enabling the construction of complex molecules. This compound's stability and defined stereochemistry are advantageous in medicinal chemistry, particularly in the development of bioactive compounds. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic profiles, supporting its use in drug discovery and fine chemical synthesis.
2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol structure
1889123-14-1 structure
Product name:2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol
CAS No:1889123-14-1
MF:C11H20O2
Molecular Weight:184.275303840637
CID:5802745
PubChem ID:116842740

2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol
    • 1889123-14-1
    • [2,2-dimethyl-1-(oxan-4-yl)cyclopropyl]methanol
    • EN300-1790357
    • インチ: 1S/C11H20O2/c1-10(2)7-11(10,8-12)9-3-5-13-6-4-9/h9,12H,3-8H2,1-2H3
    • InChIKey: WHOBJZVGEXZWCY-UHFFFAOYSA-N
    • SMILES: OCC1(C2CCOCC2)CC1(C)C

計算された属性

  • 精确分子量: 184.146329876g/mol
  • 同位素质量: 184.146329876g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 194
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • XLogP3: 1.6

2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1790357-0.25g
[2,2-dimethyl-1-(oxan-4-yl)cyclopropyl]methanol
1889123-14-1
0.25g
$1131.0 2023-09-19
Enamine
EN300-1790357-0.5g
[2,2-dimethyl-1-(oxan-4-yl)cyclopropyl]methanol
1889123-14-1
0.5g
$1180.0 2023-09-19
Enamine
EN300-1790357-2.5g
[2,2-dimethyl-1-(oxan-4-yl)cyclopropyl]methanol
1889123-14-1
2.5g
$2408.0 2023-09-19
Enamine
EN300-1790357-0.1g
[2,2-dimethyl-1-(oxan-4-yl)cyclopropyl]methanol
1889123-14-1
0.1g
$1081.0 2023-09-19
Enamine
EN300-1790357-1.0g
[2,2-dimethyl-1-(oxan-4-yl)cyclopropyl]methanol
1889123-14-1
1g
$1229.0 2023-06-03
Enamine
EN300-1790357-5.0g
[2,2-dimethyl-1-(oxan-4-yl)cyclopropyl]methanol
1889123-14-1
5g
$3562.0 2023-06-03
Enamine
EN300-1790357-10.0g
[2,2-dimethyl-1-(oxan-4-yl)cyclopropyl]methanol
1889123-14-1
10g
$5283.0 2023-06-03
Enamine
EN300-1790357-1g
[2,2-dimethyl-1-(oxan-4-yl)cyclopropyl]methanol
1889123-14-1
1g
$1229.0 2023-09-19
Enamine
EN300-1790357-10g
[2,2-dimethyl-1-(oxan-4-yl)cyclopropyl]methanol
1889123-14-1
10g
$5283.0 2023-09-19
Enamine
EN300-1790357-0.05g
[2,2-dimethyl-1-(oxan-4-yl)cyclopropyl]methanol
1889123-14-1
0.05g
$1032.0 2023-09-19

2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol 関連文献

2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanolに関する追加情報

Introduction to 2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol (CAS No. 1889123-14-1)

2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol, identified by the Chemical Abstracts Service Number (CAS No.) 1889123-14-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclopropyl backbone substituted with an isopropyl group and an ethylene oxide-derived moiety, exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular engineering.

The structural motif of 2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol combines the rigidity of the cyclopropyl ring with the flexibility provided by the ether linkage. The cyclopropyl group is known for its stability and ability to engage in favorable interactions with biological targets, while the ethylene oxide (oxan) portion introduces a polar and potentially hydrogen-bonding capable segment. Such structural features make this compound a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of novel scaffolds that can modulate biological pathways effectively. The 2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol structure aligns well with this trend, as it provides a scaffold that can be further functionalized to target specific receptors or enzymes. For instance, modifications at the hydroxymethyl or isopropyl positions could yield derivatives with enhanced binding affinity or selectivity.

One of the most compelling aspects of 2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol is its potential as a building block for more complex molecules. The presence of both a hydroxymethyl group and an ether linkage offers multiple points for chemical modification, enabling the synthesis of libraries of compounds for high-throughput screening. This approach has been widely adopted in modern drug discovery programs, where large collections of structurally diverse molecules are screened for biological activity.

The cyclopropyl ring itself is a feature that has been extensively studied in medicinal chemistry. Its small size and strained geometry can lead to favorable interactions with biological targets, often resulting in high binding affinities. Additionally, the isopropyl group can serve as a steric anchor, helping to orient the molecule in a way that maximizes its biological effect. These properties make 2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol an attractive starting point for designing new therapeutic agents.

Recent advances in computational chemistry have further enhanced the utility of 2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol as a scaffold. Molecular modeling studies have shown that this compound can adopt multiple conformations, some of which may be particularly favorable for binding to biological targets. These insights have guided synthetic efforts toward derivatives that are optimized for specific interactions.

The ether linkage in 2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol also offers interesting opportunities for further functionalization. For example, it can be oxidized to form an epoxide, which can then be opened under controlled conditions to introduce various functional groups. This versatility makes it possible to generate a wide range of derivatives with tailored properties.

In conclusion,2,2-dimethyl-1-(oxan-4-yl)cyclopropylmethanol (CAS No. 1889123-14-1) represents a promising scaffold for pharmaceutical development. Its unique structural features and potential for chemical modification make it an attractive candidate for further exploration in drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd